molecular formula C6H14Cl2N2O B1379757 5-Amino-1-methylpiperidin-2-one dihydrochloride CAS No. 1609400-96-5

5-Amino-1-methylpiperidin-2-one dihydrochloride

Cat. No.: B1379757
CAS No.: 1609400-96-5
M. Wt: 201.09 g/mol
InChI Key: AEKSLRDYWGDCMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-1-methylpiperidin-2-one dihydrochloride is a chemical compound with the molecular formula C6H14Cl2N2O . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of 6 carbon atoms, 14 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 201.09 . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Molecular Binding and Pharmacological Activities

5-Amino-1-methylpiperidin-2-one dihydrochloride is explored in various scientific research areas, particularly focusing on its interaction with biological molecules and potential pharmacological benefits. It is identified in the context of molecular binding mechanisms, showing significant interactions with human serum albumin (HSA), which is a major transport protein in the blood plasma. This interaction is crucial for understanding the bioavailability and pharmacokinetics of potential drugs derived from this compound. The research highlights the compound's roles in curing diseases due to its binding affinity with HSA, which assists in the transport and delivery of various drugs to multiple organs of the body. Such interactions are essential in the preliminary steps of drug invention, emphasizing the compound's relevance in the development of therapeutic agents (Alagar Yadav et al., 2018).

Synthesis and Chemical Modifications

Research also extends into the synthesis and chemical modification of 5-Amino-1-methylpiperidin-2-one derivatives, aiming to explore their utility in creating more efficient and selective compounds for various applications. These studies involve the synthesis of novel S,N-disubstituted derivatives through reactions that highlight the compound's versatility in chemical modifications. Such synthetic approaches are critical for the development of new drugs and materials with enhanced properties (Pospieszny & Wyrzykiewicz, 2008).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H315 and H319 . Precautionary statements include P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, and P332+P313 .

Properties

IUPAC Name

5-amino-1-methylpiperidin-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.2ClH/c1-8-4-5(7)2-3-6(8)9;;/h5H,2-4,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKSLRDYWGDCMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CCC1=O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.